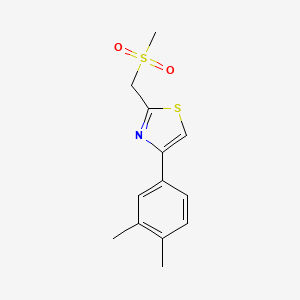![molecular formula C9H7BrClN3 B7593364 1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole, commonly known as BCT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of BCT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cytochrome P450 and DNA topoisomerase.
Biochemical and Physiological Effects:
Studies have shown that BCT has various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In agriculture, it has been shown to have insecticidal and fungicidal activity. In material science, it has been shown to have potential applications in the synthesis of metal-organic frameworks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCT has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of BCT. In medicine, further studies are needed to fully understand its anticancer, antifungal, and antibacterial properties. In agriculture, further studies are needed to determine its potential use as a pesticide. In material science, further studies are needed to explore its potential applications in the synthesis of metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of BCT and its potential toxicity.
In conclusion, 1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BCT and its applications in various fields.
Métodos De Síntesis
BCT can be synthesized through various methods, including the reaction of 2-bromo-4-chlorobenzyl chloride with sodium azide followed by the reduction of the resulting 1-[(2-bromo-4-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxamide with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting 1-[(2-bromo-4-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxamide with phosphorus oxychloride.
Aplicaciones Científicas De Investigación
BCT has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-9-3-8(11)2-1-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSCHURPDNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)




![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)